molecular formula C10H12BrI B1520574 5-Bromo-1,3-diethyl-2-iodobenzene CAS No. 942475-12-9

5-Bromo-1,3-diethyl-2-iodobenzene

Cat. No.: B1520574
CAS No.: 942475-12-9
M. Wt: 339.01 g/mol
InChI Key: QNPKMLZHEDDJAX-UHFFFAOYSA-N
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Description

5-Bromo-1,3-diethyl-2-iodobenzene is an organic compound with the molecular formula C10H12BrI. It is characterized by a benzene ring substituted with bromine, iodine, and two ethyl groups at specific positions. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution (EAS): The compound can be synthesized through EAS reactions where bromine and iodine are introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or iron(III) iodide (FeI3).

  • Friedel-Crafts Alkylation: Ethyl groups can be added to the benzene ring using ethyl chloride (C2H5Cl) in the presence of aluminum chloride (AlCl3) as a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale EAS reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution: Substitution reactions, including nucleophilic aromatic substitution, can occur with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, acidic conditions.

  • Reduction: LiAlH4, H2, metal catalysts.

  • Substitution: Nucleophiles like hydroxide (OH-) or amine (NH3), polar aprotic solvents.

Major Products Formed:

  • Oxidation: Brominated and iodinated derivatives, carboxylic acids.

  • Reduction: Reduced benzene derivatives.

  • Substitution: Substituted benzene derivatives with various functional groups.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-1,3-diethyl-2-iodobenzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to the aromatic ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

this compound undergoes electrophilic aromatic substitution reactions . The mechanism involves two steps :

Biochemical Pathways

It is known that electrophilic aromatic substitution reactions play a crucial role in many biochemical processes, including the metabolism of xenobiotics and the synthesis of various biomolecules .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various derivatives of benzene, which can have a wide range of biological activities.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the rate of reaction can be influenced by the presence of other substances, the pH of the environment, and the temperature .

Scientific Research Applications

5-Bromo-1,3-diethyl-2-iodobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand the behavior of aromatic compounds in biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Bromo-1,3-dimethyl-2-iodobenzene

  • 2-Bromo-1,3-diethyl-5-iodobenzene

  • 1-Bromo-3,5-diethyl-2-iodobenzene

Uniqueness: 5-Bromo-1,3-diethyl-2-iodobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

5-bromo-1,3-diethyl-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrI/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPKMLZHEDDJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1I)CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661522
Record name 5-Bromo-1,3-diethyl-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942475-12-9
Record name 5-Bromo-1,3-diethyl-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 4-bromo-2,6-diethylaniline (13.6 g, 0.06 mol) in distilled water (14 ml) is added concentrated sulphuric acid (14 ml), followed by brief heating to 60° C. for 1 hour until dissolution is complete. The mixture is allowed to cool to room temperature then further cooled to approximately 0° C. in an ice/salt bath. To this slurry is added an aqueous solution of sodium nitrite (4.1 g, 0.059 mol) in distilled water (20 ml) dropwise over 15 minutes, maintaining the temperature below 5° C., followed by additional stirring for 30 minutes. The reaction mixture is allowed to come to room temperature and then a solution of aqueous potassium iodide (29.8 g, 0.18 mol) in distilled water (30 ml) is added dropwise at room temperature. After the addition is complete the solution is briefly heated to 80° C. then allowed to cool to room temperature again. The reaction mixture is extracted with ethyl acetate (150 ml×3) and the organic phase is washed with 1M aqueous hydrochloric acid (75 ml) and aqueous sodium thiosulfate (2×75 ml). The organic phase is dried over anhydrous sodium sulphate and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give 4-bromo-2,6-diethyl-1-iodobenzene (19 g) as an orange liquid.
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
29.8 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2,6-diethylaniline (10 g, 44 mmol) in acetonitrile (20 mL) was added dropwise to a solution of I2 (33.4 g, 131.6 mmol), tert-butylnitrite (7.4 mL, 65.8 mmol) in acetonitrile (80 mL), never allowing the internal temperature to exceed 30° C. After stirring 4 h at ambient temperature, Na2SO3 (100 mL, saturated aqueous) was added and stirred for 1 h. The mixture was extracted with hexanes (3×200 mL). The organics were combined, washed with brine, dried over Na2SO4 and concentrated. The crude oil was purified by flash chromatography (100% hexanes) to afford 37A (1.9 g, 13%) as a red oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.20 (t, J=7.45 Hz, 6 H) 2.77 (q, J=7.58 Hz, 4 H) 7.18 (s, 2 H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
13%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-1,3-diethyl-2-iodobenzene
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5-Bromo-1,3-diethyl-2-iodobenzene
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5-Bromo-1,3-diethyl-2-iodobenzene
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5-Bromo-1,3-diethyl-2-iodobenzene
Reactant of Route 5
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5-Bromo-1,3-diethyl-2-iodobenzene
Reactant of Route 6
5-Bromo-1,3-diethyl-2-iodobenzene

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